Licochalcone A Outperforms Vancomycin, Linezolid, and Ampicillin in Killing Enterococcus faecalis Persister Cells and Inhibiting Biofilm Formation
In a direct head-to-head time-killing assay against 276 clinical E. faecalis isolates, Licochalcone A at 4× MIC (100 μM) killed at least 3-log₁₀ more planktonic CFU/mL than vancomycin, linezolid, or ampicillin at 2, 4, and 6 hours [1]. At 10× MIC (250 μM), Licochalcone A reduced persister cell production by at least 2-log₁₀ CFU/mL compared with all three clinical antibiotics across 24, 48, 72, and 96 hours [1]. Furthermore, Licochalcone A at subinhibitory concentrations (1/4× MIC, ~6.25 μM) significantly inhibited biofilm formation, and downregulated biofilm-associated genes agg, esp, and srtA, an anti-biofilm property not shared by vancomycin, linezolid, or ampicillin at equivalent fractional MICs [1].
| Evidence Dimension | Log₁₀ reduction in viable E. faecalis CFU (planktonic killing at 4× MIC; persister reduction at 10× MIC) |
|---|---|
| Target Compound Data | Licochalcone A: ≥3-log₁₀ CFU/mL reduction in planktonic cells at 2–6 h (4× MIC); ≥2-log₁₀ CFU/mL reduction in persister cells at 24–96 h (10× MIC). MIC₅₀ and MIC₉₀ = 25 μM. |
| Comparator Or Baseline | Vancomycin, linezolid, and ampicillin (each tested at standard therapeutic concentrations): significantly less killing (difference ≥3-log₁₀ CFU/mL for planktonic cells and ≥2-log₁₀ CFU/mL for persisters) at all time points. |
| Quantified Difference | ≥3-log₁₀ CFU/mL superiority in planktonic killing; ≥2-log₁₀ CFU/mL superiority in persister eradication vs. all three clinical antibiotics. |
| Conditions | In vitro time-killing assay against 276 clinical E. faecalis isolates; MIC determined by broth microdilution; persister assay with antibiotic pressure over 96 h; gene expression by RT-qPCR. |
Why This Matters
For researchers developing anti-persister or anti-biofilm strategies against recalcitrant enterococcal infections, this compound provides killing activity against a subpopulation that first-line clinical antibiotics fail to eradicate, making it a critical positive control or lead scaffold for persister-targeted drug discovery.
- [1] Liu, X., Xiong, Y., Shi, Y., Deng, X., Deng, Q., Liu, Y., Yu, Z., Li, D., Zheng, J., & Li, P. (2022). In vitro activities of licochalcone A against planktonic cells and biofilm of Enterococcus faecalis. Frontiers in Microbiology, 13, 970901. DOI: 10.3389/fmicb.2022.970901 View Source
